molecular formula C14H19NO3 B14649475 2-(4-Hydroxy-3-methoxyphenyl)-1-(piperidin-1-yl)ethan-1-one CAS No. 53283-49-1

2-(4-Hydroxy-3-methoxyphenyl)-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B14649475
CAS No.: 53283-49-1
M. Wt: 249.30 g/mol
InChI Key: YUFLNYZOOWMBRQ-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-3-methoxyphenyl)-1-(piperidin-1-yl)ethan-1-one is a synthetic organic compound that features a phenolic group, a methoxy group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-3-methoxyphenyl)-1-(piperidin-1-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-hydroxy-3-methoxybenzaldehyde and piperidine.

    Condensation Reaction: The aldehyde group of 4-hydroxy-3-methoxybenzaldehyde reacts with piperidine under acidic or basic conditions to form an intermediate.

    Reduction: The intermediate is then reduced to form the final product, this compound.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group can undergo oxidation to form quinones.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

2-(4-Hydroxy-3-methoxyphenyl)-1-(piperidin-1-yl)ethan-1-one may have applications in various fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-3-methoxyphenyl)-1-(piperidin-1-yl)ethan-1-one depends on its interaction with molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: The compound may modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one: Lacks the methoxy group.

    2-(3-Methoxyphenyl)-1-(piperidin-1-yl)ethan-1-one: Lacks the hydroxy group.

    2-(4-Hydroxy-3-methoxyphenyl)-1-(morpholin-1-yl)ethan-1-one: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

2-(4-Hydroxy-3-methoxyphenyl)-1-(piperidin-1-yl)ethan-1-one is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, combined with the piperidine ring. This combination of functional groups may confer unique biological activities and chemical reactivity.

Properties

CAS No.

53283-49-1

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)-1-piperidin-1-ylethanone

InChI

InChI=1S/C14H19NO3/c1-18-13-9-11(5-6-12(13)16)10-14(17)15-7-3-2-4-8-15/h5-6,9,16H,2-4,7-8,10H2,1H3

InChI Key

YUFLNYZOOWMBRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)N2CCCCC2)O

Origin of Product

United States

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